Lappaconitine is predominantly extracted from the roots of Aconitum sinomontanum, a plant recognized for its medicinal properties in traditional medicine. The extraction process typically involves solvent extraction techniques to isolate the alkaloids from the plant material . Additionally, synthetic approaches have been developed to produce lappaconitine derivatives, expanding its availability for research and pharmaceutical applications .
Chemically, lappaconitine is classified as a diterpenoid alkaloid. Its structural complexity includes multiple rings and functional groups characteristic of this class, which contribute to its pharmacological properties. The compound is also categorized under natural products due to its plant-derived origins.
The synthesis of (+)-lappaconitine can be achieved through various methods, including both natural extraction and synthetic chemistry. Recent advancements have focused on synthetic routes that enhance yield and reduce reaction times.
For example, one efficient synthetic route involves:
The molecular structure of (+)-lappaconitine features a complex arrangement with several fused rings typical of diterpenoid alkaloids. Its chemical formula is with a molecular weight of approximately 339.48 g/mol.
The structural elucidation is often performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the presence of specific functional groups and ring systems characteristic of lappaconitine .
Lappaconitine participates in various chemical reactions that can modify its structure for enhanced biological activity. Key reactions include:
For instance, the cyclocondensation reaction involving lappaconitine derivatives with amines can lead to compounds exhibiting improved anti-inflammatory effects .
The mechanism of action for (+)-lappaconitine primarily involves modulation of ion channels, particularly sodium channels associated with pain signaling pathways. By blocking these channels, lappaconitine exhibits analgesic effects.
Studies indicate that lappaconitine derivatives show varying degrees of sodium channel inhibition, which correlates with their analgesic potency in preclinical models . The specific binding interactions at the molecular level are still under investigation but are crucial for understanding its therapeutic potential.
Relevant analyses include spectroscopic methods which confirm these properties and assist in quality control during synthesis .
(+)-Lappaconitine has several promising applications:
(+)-Lappaconitine is primarily isolated from plant species within the genus Aconitum (Ranunculaceae family), renowned for producing structurally complex and biologically active diterpenoid alkaloids. The principal botanical sources include:
The biosynthesis of LA and related diterpenoid alkaloids originates from the methylerythritol phosphate (MEP) pathway in chloroplasts, where geranylgeranyl pyrophosphate (GGPP) undergoes cyclization to form ent-kaurene or ent-atisane diterpenoid skeletons. Subsequent enzymatic amination, predominantly involving β-aminoethanol, methylamine, or ethylamine functionalities, leads to the formation of the characteristic norditerpenoid alkaloid skeleton [3] [10]. LA accumulates predominantly in the root tubers of these perennial herbs, which are native to diverse regions across Asia (China, particularly Sichuan, Yunnan, and Tibet), Europe, and North America [4] [10].
Table 1: Major Botanical Sources and Alkaloid Profile of (+)-Lappaconitine
Botanical Source | Plant Part | Relative LA Abundance | Key Co-occurring Alkaloids | Geographical Distribution |
---|---|---|---|---|
Aconitum sinomontanum | Roots | High (Primary Source) | N-deacetyllappaconitine, Lapaconidine, Lappaconine | China (Sichuan, Yunnan, Tibet, Gansu) |
Aconitum leucostomum | Roots | Moderate-High | Undescribed minor alkaloids | Central Asia, Russia |
Aconitum septentrionale | Roots | Moderate | Acoseptrigine, Acoseptriginine, 4-Anthranoyllapaconidine | Europe, Inner Mongolia |
Aconitum balfourii | Roots/Aerial | Low | Pseudaconitine, Bikhaconitine, Neoline, Chasmanine | Himalayas (Garhwal to Nepal) |
Aconitum columbianum | Roots | Trace | Talatizamine, Cammaconine, Columbidine | Western North America |
Despite the inherent toxicity of Aconitum raw materials, traditional medicine systems developed sophisticated processing (Paozhi) and application methods to harness the therapeutic potential of LA-containing plants:
(+)-Lappaconitine is definitively classified as a C18-norditerpenoid alkaloid, distinguished by the loss of the C4 methyl group characteristic of the parent C19-diterpenoid alkaloids (e.g., aconitine). Its structure features a complex pentacyclic ring system (lappaconitine skeleton) incorporating a β-aminoethanol-derived N-ethyl group and key oxygen functionalities.
Table 2: Structural Characteristics and Classification of (+)-Lappaconitine
Characteristic | Description | Taxonomic & Chemical Significance |
---|---|---|
Carbon Skeleton | C18 Norditerpenoid (Demethylated at C4 compared to C19-diterpenoids) | Defines the Lappaconitine-type within C18-DAs; characteristic of specific Aconitum lineages. |
Core Structure | Pentacyclic Ring System: Hexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane framework | Provides structural rigidity and influences receptor binding affinity. |
Nitrogen Functionality | Tertiary amine (N-Ethyl group derived from β-aminoethanol) embedded within ring system | Crucial for salt formation (e.g., HBr salt enhances solubility and pharmacological activity). |
Key Functional Groups | - Benzoyl ester at C4 - Acetamide group at C18 - Methoxy groups at C1, C6, C16 - Hydroxy groups at C8, C14 (often glycosylated in related alkaloids) | Ester groups are critical for biological activity (e.g., analgesia). Hydroxy/methoxy patterns aid chemotaxonomy. |
Molecular Formula | C₃₂H₄₄N₂O₈ | Base Compound; Salt forms: Hydrobromide (C₃₂H₄₄N₂O₈·HBr, MW 665.61 g/mol), Hydrochloride (C₃₂H₄₅ClN₂O₈) [5] [9] |
Stereochemistry | Multiple chiral centers: (1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S) configuration [9] | Absolute configuration essential for biological activity and interaction with target sites (e.g., Na⁺ channels). |
Chemotaxonomically, the predominance of LA and related lappaconitine-type alkaloids (e.g., N-deacetyllappaconitine, lappaconidine) is a significant marker for specific evolutionary lineages within the genus Aconitum, particularly sections Lappaconitum and Sinaconitum. Its presence, alongside other C18-DAs like ranaconitine (differing by an oxygen function at C7), helps delineate species relationships and evolutionary pathways distinct from those rich in C19-aconitine or C20-atisine types [3] [6]. The specific esterification pattern (e.g., anthranoyl at C4, acetamido at C18) is a crucial chemotaxonomic feature distinguishing LA from structurally similar alkaloids like ranaconitine.
Figure 1: Core Structural Comparison of Key Diterpenoid Alkaloid Types [3] [7]
Lappaconitine (C18): [Pentacyclic core: N-CH2CH3, C4= Benzoyloxy, C8=OH/OMe, C14=OH, C18= NHAc] Aconitine (C19): [Hexacyclic core: N-CH3, C8= OAc, C14= Benzoate, C4= OMe (methyl present)] Atisine (C20): [Less complex pentacyclic core: N-CH2CH2- fused ring, C7,C20 bond]
Contemporary research on (+)-Lappaconitine focuses on elucidating its diverse pharmacological mechanisms and exploring its potential as a lead compound for novel therapeutics, driven by its unique structure and biological profile:
Table 3: Key Pharmacological Activities and Research Focus Areas of (+)-Lappaconitine
Pharmacological Activity | Primary Molecular Target/Mechanism | Key Research Findings | Current Research Focus |
---|---|---|---|
Analgesia (Non-Addictive) | TTX-S VGSC Blockade; P2X3 Receptor Upregulation; Lipid Metabolism Modulation (DRG) | LAH clinically used in China for post-op/cancer pain; Superior to morphine in some models without addiction liability [4] [6] [13] | Optimizing delivery; Synergistic formulations; Novel derivatives targeting specific pain pathways |
Antiarrhythmic | Multi-channel Block (INa, Ito, IKs, IK1, ICaT) | LAH (Allapinine) in clinical guidelines (2012) for ventricular fibrillation/atrial fibrillation [1] | Dose-response optimization (low dose antiarrhythmic, high dose proarrhythmic); Specific channel isoform selectivity |
Anti-inflammatory | NF-κB/MAPK Pathway Inhibition; Cytokine (TNF-α, NO, PGE₂) Suppression | Derivative A4 effective in LPS-induced Acute Lung Injury (ALI) models [8] | Developing potent/safe LA-based anti-inflammatory drugs; SAR of N(20) position |
Anticonvulsant | VGSC Blockade; Neuronal Hyperexcitability Reduction | Inhibits epileptiform activity in hippocampal neurons [1] | Potential for drug-resistant epilepsy; Brain penetration optimization |
Organocatalysis | Chiral Template | Enables enantioselective synthesis (e.g., α-hydroxylation of β-keto esters) [1] | Expanding catalytic applications; Asymmetric synthesis development |
The ongoing research scope emphasizes transforming LA from a naturally occurring compound into a platform for developing safer and more effective non-opioid analgesics, targeted antiarrhythmics, and novel anti-inflammatory agents, leveraging modern techniques in medicinal chemistry, pharmacology, and metabolomics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7